1-Amino-3-cyclopropylpropan-2-one
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Overview
Description
1-Amino-3-cyclopropylpropan-2-one is a unique organic compound characterized by its cyclopropyl group attached to a propanone backbone with an amino group at the first carbon position. This compound is of significant interest in various fields due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-cyclopropylpropan-2-one can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-cyclopropylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Amino-3-cyclopropylpropan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-cyclopropylpropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-Amino-1-cyclopropylpropan-1-one
- 1-Aminocyclopropanecarboxylic acid
Comparison: 1-Amino-3-cyclopropylpropan-2-one is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the cyclopropyl group can influence the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-amino-3-cyclopropylpropan-2-one |
InChI |
InChI=1S/C6H11NO/c7-4-6(8)3-5-1-2-5/h5H,1-4,7H2 |
InChI Key |
YOQFMSBXAJNJJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)CN |
Origin of Product |
United States |
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